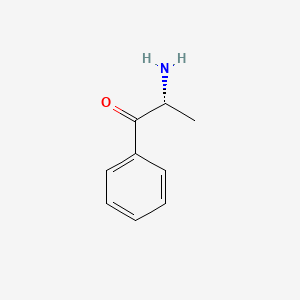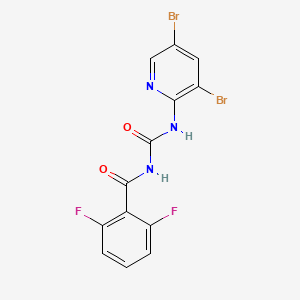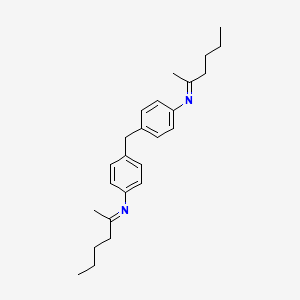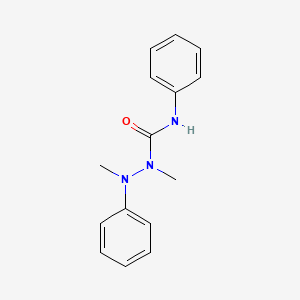
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol is an organic compound characterized by the presence of two dimethylphenol groups connected through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with a suitable phenoxy derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol group, followed by the introduction of the phenoxy derivative to form the ether linkage. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The phenolic and ether groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学研究应用
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. The phenolic groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The ether linkage may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol.
4-(2,6-Dimethylphenoxy)butanoic acid: Another compound with a similar phenoxy structure.
2,6-Dimethylphenoxyacetic acid: Shares the phenoxy group but has different functional groups.
Uniqueness
This compound is unique due to its dual phenolic groups connected by an ether linkage, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
3698-40-6 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
4-(2,6-dimethylphenoxy)-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-6-5-7-11(2)16(10)18-14-8-12(3)15(17)13(4)9-14/h5-9,17H,1-4H3 |
InChI 键 |
BVJWEUYJIHKEJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=C(C(=C2)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)










